molecular formula C21H15N3O3S2 B2500162 (E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide CAS No. 895020-03-8

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide

Número de catálogo: B2500162
Número CAS: 895020-03-8
Peso molecular: 421.49
Clave InChI: QEFDBUXBOWPWNN-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a pyridin-3-ylmethyl group, and a thiophene-substituted propenamide chain. The (E)-configuration of the propenamide moiety ensures spatial orientation critical for molecular interactions. Structural determination of such complexes often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Propiedades

IUPAC Name

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c25-20(6-5-15-4-2-8-28-15)24(12-14-3-1-7-22-11-14)21-23-16-9-17-18(27-13-26-17)10-19(16)29-21/h1-11H,12-13H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFDBUXBOWPWNN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific conditions. For instance, the synthesis might involve:

    Formation of the dioxolobenzothiazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Preparation of the pyridin-3-ylmethyl group: This step might involve the alkylation of pyridine derivatives.

    Coupling with the thiophene ring: The final step involves the formation of the enamide linkage through a condensation reaction, often facilitated by catalysts or specific reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:

    Use of continuous flow reactors: To maintain consistent reaction conditions.

    Optimization of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Aplicaciones Científicas De Investigación

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis:

Mecanismo De Acción

The mechanism by which (E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide exerts its effects involves interaction with specific molecular targets. These targets might include:

    Enzymes: The compound could inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It might bind to specific receptors, modulating cellular responses.

    Pathways: The compound could influence signaling pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Similarities and Differences

The compound shares structural homology with derivatives bearing the [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl and pyridin-3-ylmethyl motifs. A notable analog, 3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS: 922679-93-4), features a benzamide group substituted with a butoxy chain instead of the thiophene-propenamide moiety . Key comparisons include:

Parameter Target Compound Analog (CAS: 922679-93-4)
Core Structure [1,3]dioxolo[4,5-f][1,3]benzothiazole [1,3]dioxolo[4,5-f][1,3]benzothiazole
Substituent 1 Pyridin-3-ylmethyl Pyridin-3-ylmethyl
Substituent 2 (E)-3-thiophen-2-ylprop-2-enamide 3-butoxybenzamide
Molecular Formula C22H17N3O3S2 (inferred) C25H23N3O4S
Key Functional Groups Propenamide, thiophene Benzamide, butoxy

This difference likely influences solubility and target binding kinetics .

Physicochemical Properties

  • Molecular Weight : The analog (461.53 g/mol) has a higher molar mass due to the butoxy chain, whereas the target compound’s smaller substituents suggest a lower molecular weight (~450–460 g/mol range).

Pharmacological Comparison

Structural similarity principles suggest that both compounds may target overlapping biological pathways . However, the thiophene-propenamide moiety in the target compound could enhance selectivity for enzymes with hydrophobic active sites (e.g., kinases or proteases), whereas the benzamide analog’s bulkier substituent might favor interactions with lipid-rich membranes or transporters.

Parameter Target Compound Analog (CAS: 922679-93-4)
Hypothesized Target Kinases/Proteases Membrane-associated transporters
Binding Affinity (Predicted) High (rigid propenamide) Moderate (flexible butoxy chain)
Selectivity Enhanced via thiophene π-system Reduced due to non-specific interactions

Methodological Considerations in Similarity Assessment

Compound comparisons rely on computational tools such as:

  • Structural Descriptors : Topological polar surface area (TPSA), logP, and hydrogen-bonding capacity.
  • Molecular Docking : Predicts binding modes to biological targets .
  • Spectroscopic Techniques : Used empirically (e.g., spectrofluorometry, tensiometry) to validate properties like critical micelle concentration (CMC), though these are more relevant for surfactants than the compounds discussed here .

Actividad Biológica

The compound (E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique chemical structure characterized by the following moieties:

  • Benzothiazole and Dioxole Rings : These structures contribute to the compound's biological reactivity.
  • Pyridinylmethyl Group : Known for enhancing biological activity through various mechanisms.
  • Thiophene Group : Often associated with increased electron density, which can influence biological interactions.

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Dioxolo-Benzothiazole Moiety : Cyclization under acidic or basic conditions.
  • Introduction of the Pyridinylmethyl Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the Thiophene Group : This may involve coupling reactions or additional cyclization steps.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against several cancer cell lines, including:

  • HeLa Cells (Cervical Cancer)
  • A549 Cells (Lung Cancer)
  • MCF-7 Cells (Breast Cancer)

In vitro studies demonstrated that the compound induces apoptosis in these cell lines, suggesting a mechanism of action that may involve the activation of intrinsic apoptotic pathways. The half-maximal inhibitory concentration (IC50) values for these cell lines are reported in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Apoptosis induction
A5494.5Cell cycle arrest
MCF-76.0Intrinsic pathway activation

Interaction Studies

Studies have shown that this compound can interact with various biological targets, including:

  • DNA Gyrase : Inhibition of bacterial DNA replication.
  • Kinase Pathways : Modulation of PI3K/Akt and mTOR signaling pathways, which are crucial in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Anticancer Evaluation : A study reported that structurally similar compounds exhibited varying degrees of anticancer activity depending on their substituents and structural configurations. Compounds with electron-donating groups showed enhanced activity against cancer cells .
  • Antibacterial Properties : Another investigation revealed that derivatives of this compound displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
  • Toxicity Assessment : Acute toxicity studies on animal models indicated a favorable safety profile for this compound at therapeutic doses, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of benzothiazole precursors with dioxolane derivatives under acidic conditions to form the [1,3]dioxolo-benzothiazole core .

Amide Coupling : Reaction of the core with pyridinylmethylamine via nucleophilic acyl substitution or coupling reagents (e.g., EDC/HOBt) .

Thiophene Introduction : Wittig or Horner-Wadsworth-Emmons reactions to attach the (E)-configured thiophen-2-ylprop-2-enamide group .

  • Key Conditions : Solvents (DMF, THF), temperatures (0–80°C), and inert atmospheres (N₂/Ar) are critical for yield optimization .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the dioxolo-benzothiazole core and E-configuration of the enamide .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • X-ray Crystallography (if crystals form): Resolves stereochemical ambiguities .

Q. What functional groups dictate the compound’s reactivity and stability?

  • Methodological Answer :

  • Benzothiazole-Dioxolane Core : Sensitive to strong acids/bases; stability tests in buffered solutions (pH 4–8) are recommended .
  • Enamide Group : Prone to hydrolysis; storage under anhydrous conditions (-20°C, desiccated) is advised .
  • Pyridinylmethylamine : Participates in hydrogen bonding, influencing solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify optimal THF/EtOH ratios and reflux times .
  • In-line Analytics : Employ HPLC or ReactIR to monitor intermediate formation and adjust conditions in real-time .
  • Example Optimization Table :
VariableRange TestedOptimal ConditionYield Improvement
Temperature50–100°C80°C+22%
SolventDMF vs. THFTHF+15%
CatalystEDC vs. DCCEDC/HOBt+18%

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Dose-Response Redundancy : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT assays) .
  • Off-Target Profiling : Use kinome-wide screening or proteomics to identify non-specific binding .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and isolate confounding variables (e.g., assay pH, serum concentration) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to benzothiazole-sensitive targets (e.g., kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling : Corrogate thiophene substituent effects on bioactivity using Gaussian-based descriptors .

Q. What strategies enable regioselective modification of the thiophene ring for structure-activity studies?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use LDA/TMP to deprotonate thiophene at C-5, followed by electrophilic quenching (e.g., I₂, B(OH)₂) .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups at C-3 .
  • Protection/Deprotection : Temporarily mask the enamide with Boc groups to avoid side reactions during modification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.